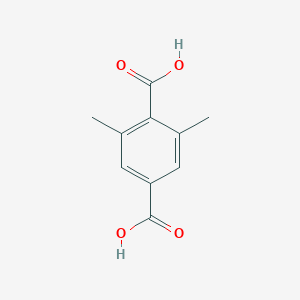
2,6-Dimethylterephthalic acid
Cat. No. B181706
Key on ui cas rn:
80238-12-6
M. Wt: 194.18 g/mol
InChI Key: SIQYOFNSIZEILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05055451
Procedure details


2,4,6-Trimethylbenzoic acid (mesitoic acid) (10 g, 61 mmol) was suspended in 150 mL of water, and the mixture cooled to 0° C. Sodium hydroxide pellets (7.31 g, 0.18 mol) were gradually added, followed by addition of potassium permanganate (4×7.2 g, 0.18 mol) at four intervals of 30 minutes. The mixture was stirred at room temperature for 2 hours, then heated on a steam bath for 15-30 minutes. Sulfuric acid (200 mL, 9 mol) was added, then sodium bisulfite was carefully and gradually added at 0° C. The precipitated white solid was filtered and then dissolved in 5 N ammonium hydroxide. The solution was washed with diethyl ether, then gradually treated dropwise with concentrated sulfuric acid to precipitate the product. Filtration, followed by washing with hot water (4×) and petroleum ether (3×), recrystallization (methanol-water), and drying at high vacuum gave 10.5 g (89%) of the product as a white solid, m.p. >300° C. (ref. W. A. Noyes, Amer. Chem. J., 20, 789 (1898)).






Name
Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4]([OH:6])=[O:5].[OH-:13].[Na+].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(=O)(O)O.S(=O)(O)[O-].[Na+].[OH2:31]>>[CH3:1][C:2]1[CH:10]=[C:9]([C:11]([OH:31])=[O:13])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4]([OH:6])=[O:5] |f:1.2,3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)O)C(=CC(=C1)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
7.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were gradually added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated on a steam bath for 15-30 minutes
|
|
Duration
|
22.5 (± 7.5) min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
gradually added at 0° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated white solid was filtered
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 5 N ammonium hydroxide
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed with diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
gradually treated dropwise with concentrated sulfuric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with hot water (4×) and petroleum ether (3×), recrystallization (methanol-water)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying at high vacuum
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=O)O)C(=CC(=C1)C(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.5 g | |
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
